molecular formula C9H10F3N B141343 (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine CAS No. 127733-39-5

(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine

Cat. No.: B141343
CAS No.: 127733-39-5
M. Wt: 189.18 g/mol
InChI Key: DPLIMKBGTYIUCB-LURJTMIESA-N
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Description

(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Typical nucleophiles include halides, alkoxides, and thiolates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    ®-1-[2-(Trifluoromethyl)phenyl]ethylamine: The enantiomer of the compound, differing in its chiral configuration.

    1-[2-(Trifluoromethyl)phenyl]ethanol: A related compound with a hydroxyl group instead of an amine.

    2-(Trifluoromethyl)aniline: A simpler analogue with the trifluoromethyl group directly attached to the aniline ring.

Uniqueness

(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with biological targets make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(1S)-1-[2-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLIMKBGTYIUCB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10925972
Record name 1-[2-(Trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10925972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127733-39-5
Record name 1-[2-(Trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10925972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-[2-(Trifluoromethyl)phenyl]ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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